molecular formula C11H15N3S B568324 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) CAS No. 121436-48-4

2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI)

Cat. No.: B568324
CAS No.: 121436-48-4
M. Wt: 221.322
InChI Key: HVEZEMFGHFXXHV-UHFFFAOYSA-N
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Description

2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) is a chemical compound with the molecular formula C11H15N3S and a molecular weight of 221.322 It is known for its unique structure, which includes a benzothiazole ring substituted with diethylamine groups

Preparation Methods

The synthesis of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) typically involves the reaction of benzothiazole derivatives with diethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the diethylamine groups are replaced by other functional groups.

Scientific Research Applications

2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) can be compared with other similar compounds, such as:

    2,6-Benzothiazolediamine: Lacks the diethylamine groups, which may result in different chemical and biological properties.

    N6,N6-Diethyl-2,6-diaminobenzothiazole: A similar compound with slight variations in the substitution pattern, leading to differences in reactivity and applications. The uniqueness of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-N,6-N-diethyl-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14(4-2)8-5-6-9-10(7-8)15-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEZEMFGHFXXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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